Introduction: The Morpholine-Acetamide Scaffold in Modern Drug Discovery
Introduction: The Morpholine-Acetamide Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of N-(morpholin-3-ylmethyl)acetamide hydrochloride
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its unique physicochemical and conformational properties. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and facilitate favorable interactions with biological targets, often improving permeability across the blood-brain barrier.[1] When combined with an acetamide functional group—a common feature in pharmacologically active molecules known for its ability to form hydrogen bonds—the resulting morpholine-acetamide framework offers a versatile platform for designing novel therapeutics.[2][3]
This guide provides a comprehensive technical overview of a specific derivative, N-(morpholin-3-ylmethyl)acetamide hydrochloride. While extensive research has been conducted on the broader class of morpholine-acetamide derivatives, which have shown promise as anti-tumor agents and enzyme inhibitors, this document focuses on the core chemical properties, synthesis, and analytical methodologies pertinent to this specific molecule.[4][5] The insights herein are intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Molecular Structure and Physicochemical Properties
N-(morpholin-3-ylmethyl)acetamide hydrochloride is the hydrochloride salt of the parent compound, N-(morpholin-3-ylmethyl)acetamide. The morpholine ring provides a basic nitrogen that readily forms a salt with hydrochloric acid, typically enhancing the compound's stability and water solubility.
Chemical Structure
Figure 1: Chemical Structure of N-(morpholin-3-ylmethyl)acetamide hydrochloride
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Parent Compound: N-(morpholin-3-ylmethyl)acetamide
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Salt Form: Hydrochloride
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the related compound, N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride, which provides the most relevant available data.
| Property | Value | Source |
| CAS Number | 1820706-28-2 (sesquihydrochloride) | [6][7] |
| Molecular Formula | C₇H₁₄N₂O₂ (parent) | [8] |
| Molecular Weight | 158.20 g/mol (parent) | [8] |
| Molecular Weight (Sesquihydrochloride) | 425.78 g/mol | [6][7] |
| Physical Form | Solid | [6] |
| InChI Key (Sesquihydrochloride) | YLNDESLUYOIZGH-UHFFFAOYSA-N | [6][7] |
| Purity | Typically >95% | [6] |
Synthesis and Structural Characterization
A robust synthetic strategy and thorough characterization are fundamental to ensuring the quality and reliability of any chemical entity in a research or development setting.
Proposed Synthetic Pathway
Step 1: N-Acetylation of (Morpholin-3-yl)methanamine
The core of the synthesis is the formation of the amide bond. This is typically achieved by reacting (morpholin-3-yl)methanamine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated as a byproduct.
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Rationale: The amine on the methyl group is significantly more nucleophilic than the secondary amine within the morpholine ring, allowing for selective acylation under controlled conditions. The base is crucial to prevent the protonation of the starting amine, which would render it unreactive.
Step 2: Hydrochloride Salt Formation
The resulting free base, N-(morpholin-3-ylmethyl)acetamide, is then dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or dioxane) is added dropwise. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration.
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Rationale: Salt formation is a standard procedure to improve the handling, stability, and aqueous solubility of basic compounds. Using anhydrous conditions prevents the incorporation of water into the final product.
Caption: Proposed two-step synthesis of N-(morpholin-3-ylmethyl)acetamide hydrochloride.
Structural Characterization Protocol
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic and chromatographic techniques should be employed.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Objective: To identify key functional groups.
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Expected Peaks:
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~3300-3400 cm⁻¹ (N-H stretch of the secondary amide and N-H⁺ of the morpholinium salt).
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~2850-3000 cm⁻¹ (C-H stretches of alkyl groups).
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~1650-1680 cm⁻¹ (C=O stretch, Amide I band).
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~1550 cm⁻¹ (N-H bend, Amide II band).
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~1100 cm⁻¹ (C-O-C stretch of the morpholine ether).
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-
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To provide a detailed map of the molecular structure.
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¹H NMR (in D₂O or DMSO-d₆): Expected signals would include a singlet for the acetyl methyl group (~2.0 ppm), multiplets for the morpholine ring protons (~2.5-4.0 ppm), and signals for the methylene bridge protons.
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¹³C NMR: Distinct signals for the carbonyl carbon (~170 ppm), the acetyl methyl carbon, and the unique carbons of the morpholine ring and methylene bridge.
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Mass Spectrometry (MS):
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Objective: To confirm the molecular weight of the parent compound.
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Method: Electrospray Ionization (ESI) in positive ion mode is ideal.
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Expected Ion: A prominent peak corresponding to the [M+H]⁺ ion of the free base (m/z ≈ 159.11).
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-
High-Performance Liquid Chromatography (HPLC):
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Objective: To determine purity.
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Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid) is a standard starting point. Purity is assessed by the percentage of the main peak area relative to the total peak area at a suitable UV wavelength (e.g., 210 nm).
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Potential Pharmacological Profile and Mechanism of Action
While the specific biological activity of N-(morpholin-3-ylmethyl)acetamide hydrochloride is not extensively documented, the activities of structurally similar compounds provide a strong basis for postulating its potential therapeutic applications.
Insights from Related Morpholine-Acetamide Derivatives
Research has shown that morpholine-acetamide derivatives possess significant biological potential. For instance, certain derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme implicated in diseases like glaucoma and certain types of cancer.[4][11] Additionally, some analogs have demonstrated significant anti-tumor activity by inhibiting the proliferation of cancer cell lines and suppressing hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival.[4][5]
The morpholine moiety itself is a key component in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to impart favorable pharmacokinetic properties.[1] Therefore, N-(morpholin-3-ylmethyl)acetamide hydrochloride could be a valuable candidate for investigation in oncology or neurology.
Postulated Mechanism: Carbonic Anhydrase Inhibition
A plausible mechanism of action for this compound class is the inhibition of carbonic anhydrase. The morpholine and acetamide groups can engage in key hydrogen bonding and van der Waals interactions within the enzyme's active site, coordinating with the catalytic zinc ion and surrounding amino acid residues to block its function.
Caption: Postulated inhibition of carbonic anhydrase by N-(morpholin-3-ylmethyl)acetamide.
Analytical Methodologies for Quantification
A validated, robust analytical method is essential for quality control, pharmacokinetic studies, and formulation development. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of N-(morpholin-3-ylmethyl)acetamide hydrochloride.
Detailed RP-HPLC Protocol
1. Instrumentation and Columns:
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HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
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Analytical Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
2. Chromatographic Conditions:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
3. Sample and Standard Preparation:
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Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of N-(morpholin-3-ylmethyl)acetamide hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition (95:5 Mobile Phase A:B).
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Working Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution of the stock solution.
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Sample Preparation (Bulk Drug): Prepare a sample solution with a target concentration within the calibration range using the same diluent.
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Sample Preparation (Plasma - for PK studies): Utilize solid-phase extraction (SPE). A C18 cartridge can be conditioned with methanol and water. The plasma sample, after protein precipitation with acetonitrile or an acid, is loaded, washed with a weak organic solvent (e.g., 5% methanol in water), and the analyte is eluted with methanol. The eluate is evaporated and reconstituted in the mobile phase.[12]
4. System Suitability and Validation:
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The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Caption: General workflow for the quantitative analysis of N-(morpholin-3-ylmethyl)acetamide HCl by HPLC.
Stability, Storage, and Handling
Proper storage and handling are critical to maintain the integrity of the compound.
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Stability: As a hydrochloride salt of an amine, the compound is expected to be more stable than its free base form. However, the amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The compound should be protected from strong oxidizing agents.[13]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Protect from moisture, as hydrochloride salts can be hygroscopic. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
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Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation.
Conclusion
N-(morpholin-3-ylmethyl)acetamide hydrochloride is a compound of significant interest, belonging to a chemical class with demonstrated therapeutic potential. Its synthesis is straightforward, and its structure can be readily confirmed using standard analytical techniques. Based on the pharmacological profile of its analogs, it warrants investigation as a potential inhibitor of enzymes like carbonic anhydrase and as a candidate for CNS or oncology drug discovery programs. The analytical methods and stability data outlined in this guide provide a solid foundation for researchers and developers to advance the study of this promising molecule.
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